4-(Trifluoromethoxy)-3-(trifluoromethyl)phenol
Description
Properties
IUPAC Name |
4-(trifluoromethoxy)-3-(trifluoromethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6O2/c9-7(10,11)5-3-4(15)1-2-6(5)16-8(12,13)14/h1-3,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMCLEZTIJICMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(F)(F)F)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of trifluoromethylating agents such as trifluoromethyl phenyl sulfone under specific reaction conditions . The reaction may involve visible-light-promoted S-trifluoromethylation, which utilizes electron donor-acceptor complexes and single electron transfer reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of specialized equipment to handle the reactive intermediates and maintain the required reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethoxy)-3-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The trifluoromethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Scientific Research Applications
4-(Trifluoromethoxy)-3-(trifluoromethyl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials with specific properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of 4-(Trifluoromethoxy)-3-(trifluoromethyl)phenol involves its interaction with molecular targets through its functional groups. The trifluoromethoxy and trifluoromethyl groups can enhance the compound’s lipophilicity, metabolic stability, and pharmacokinetic properties . These interactions can affect various molecular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 4-(Trifluoromethoxy)-3-(trifluoromethyl)phenol with key structural analogs, highlighting molecular formulas, weights, substituents, and CAS numbers:
*Estimated based on structural calculations.
Key Observations :
- Acidity: The target compound’s dual electron-withdrawing groups (-CF₃ and -OCF₃) render it more acidic than analogs like 4-(Trifluoromethoxy)phenol (pKa ~7–8) and 4-Fluoro-3-(trifluoromethyl)phenol. The -CF₃ group exerts a stronger inductive effect than -F or -Cl, further lowering the pKa .
- Lipophilicity: The trifluoromethoxy group increases lipophilicity (logP) compared to non-fluorinated phenols, enhancing membrane permeability. However, 3,5-Bis(trifluoromethyl)phenol may exhibit higher logP due to dual -CF₃ groups .
- Molecular Weight: The target compound’s higher molecular weight (~246 g/mol) compared to mono-substituted analogs (e.g., 180–196 g/mol) may influence pharmacokinetic properties, such as bioavailability .
Biological Activity
4-(Trifluoromethoxy)-3-(trifluoromethyl)phenol is a fluorinated organic compound that has garnered attention for its potential biological activities. The unique trifluoromethyl and trifluoromethoxy groups confer distinctive chemical properties, influencing its interaction with biological systems. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
The structure of this compound includes a phenolic hydroxyl group attached to a phenyl ring substituted with both trifluoromethyl and trifluoromethoxy groups. This configuration enhances lipophilicity and alters electronic properties, which can significantly impact biological interactions.
Research indicates that compounds with similar structures may interact with various biological targets, including proteins involved in inflammatory responses and cellular stress pathways.
Targets of Action
- ATF4 and NF-kB Proteins : These proteins are crucial in cellular stress responses and inflammation. The compound may modulate their activity, potentially leading to anti-inflammatory effects.
- Biochemical Pathways : It is suggested that the compound can inhibit pathways related to endoplasmic reticulum (ER) stress and apoptosis, contributing to its neuroprotective properties.
Biological Activity
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
- Neuroprotection : A study investigated the effects of fluorinated phenolic compounds on neuronal cells. Results indicated that these compounds could reduce oxidative stress markers and promote cell survival under stress conditions .
- Anti-inflammatory Effects : Another research highlighted the ability of similar compounds to downregulate inflammatory markers in vitro. The presence of trifluoro groups was linked to enhanced potency in inhibiting cytokine production .
- Anticancer Activity : In vitro assays demonstrated that this compound exhibited cytotoxic effects against specific cancer cell lines, suggesting a potential role in cancer therapy .
Q & A
How can the synthetic route for 4-(Trifluoromethoxy)-3-(trifluoromethyl)phenol be optimized for high yield and purity?
Level : Basic
Methodological Answer :
A stepwise approach involving nucleophilic aromatic substitution (SAr) is recommended. Begin with halogenated precursors (e.g., 3-bromo-4-hydroxybenzoic acid) and introduce trifluoromethoxy and trifluoromethyl groups via fluorination reagents like SF or Ruppert-Prakash reagents. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization in ethanol/water mixtures improves purity. Monitor reaction progress using NMR to confirm substitution efficiency .
What computational methods are suitable for predicting the electronic properties of this compound, and how do they compare with experimental data?
Level : Advanced
Methodological Answer :
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-311++G(d,p) accurately model electronic effects. Focus on frontier molecular orbitals (HOMO/LUMO) to predict reactivity in electrophilic substitution. Compare computed NMR chemical shifts with experimental data to validate electrostatic potential maps. Discrepancies >5 ppm may indicate solvation effects or crystal packing distortions, requiring implicit solvent models (e.g., PCM) .
How do steric and electronic effects of the trifluoromethoxy and trifluoromethyl groups influence reactivity in cross-coupling reactions?
Level : Advanced
Methodological Answer :
The electron-withdrawing nature of -OCF and -CF reduces electron density at the aromatic ring, favoring oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Steric hindrance from -CF at the 3-position may slow transmetallation; mitigate this using bulky ligands (SPhos) or elevated temperatures. Kinetic studies via in situ IR spectroscopy can quantify activation barriers for substituent-specific pathways .
What are the best practices for structural elucidation using X-ray crystallography, and what challenges arise due to fluorine atoms?
Level : Intermediate
Methodological Answer :
Use OLEX2 for refinement, employing SHELXT for structure solution. Fluorine’s high electron density causes severe absorption errors; address this with multi-scan corrections (SADABS) and low-temperature data collection (100 K). For disordered -CF groups, apply restraints (ISOR, DELU) to thermal parameters. Validate hydrogen bonding via Hirshfeld surface analysis, focusing on O-H···F interactions .
How can researchers resolve discrepancies in reported solubility data across different solvents?
Level : Data Contradiction Analysis
Methodological Answer :
Conduct systematic solubility studies using the shake-flask method under controlled conditions (25°C, inert atmosphere). For polar aprotic solvents (DMF, DMSO), measure saturation via UV-Vis (λ = 270 nm, ε calibrated). For hydrophobic solvents (toluene), use gravimetry. Account for hygroscopicity by pre-drying solvents over molecular sieves. Conflicting data often arise from residual water or impurities; cross-validate with HPLC purity checks .
What strategies mitigate decomposition during storage of this compound?
Level : Basic
Methodological Answer :
Store under argon at -20°C in amber vials to prevent photodegradation. Pre-purge solvents (e.g., acetonitrile for stock solutions) with N to avoid hydrolysis of -OCF. Monitor stability via periodic LC-MS; observe m/z shifts indicative of defluorination (e.g., loss of 19 Da). Add stabilizers like BHT (0.1% w/w) to suppress radical-mediated degradation .
How does the compound’s acidity compare to related phenolic derivatives, and what methods quantify pKa accurately?
Level : Advanced
Methodological Answer :
The -CF and -OCF groups lower pKa compared to non-fluorinated phenols. Determine pKa via potentiometric titration in 30% MeOH/water (to enhance solubility). Validate with UV-Vis pH titrations (Δλ = 290 nm). Computational pKa prediction using COSMO-RS (with BP86/TZVP) aligns within ±0.5 units of experimental values, but solvent effects require explicit modeling .
What role does this compound play in designing fluorinated liquid crystals or polymers?
Level : Advanced
Methodological Answer :
The -CF and -OCF groups enhance anisotropic polarizability, critical for nematic phase stability in liquid crystals. Incorporate into mesogens via esterification (e.g., with 4-alkoxybenzoic acids). Characterize phase transitions via DSC (heating rate 5°C/min) and POM (textural analysis at 100× magnification). Compare dielectric anisotropy (Δε) with non-fluorinated analogs to quantify dipole contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
